An In-depth Technical Guide to Sodium Ethanesulfinate: A Compound of Limited Public Data
An In-depth Technical Guide to Sodium Ethanesulfinate: A Compound of Limited Public Data
This guide will proceed by first establishing the theoretical identity of Sodium Ethanesulfinate (B1267084) and then, due to the lack of specific experimental data, will provide a comparative analysis with the well-documented properties of Sodium Methanesulfinate (B1228633) and Sodium Ethanesulfonate. This comparative approach will offer valuable insights for researchers, scientists, and drug development professionals who may be working with related sulfinate and sulfonate compounds.
Identification and Structure of Sodium Ethanesulfinate
Sodium Ethanesulfinate is the sodium salt of ethanesulfinic acid. Its chemical formula is C₂H₅NaO₂S. The ethanesulfinate anion consists of an ethyl group attached to a sulfur atom, which is double-bonded to one oxygen atom and single-bonded to another oxygen atom bearing a negative charge. This anion forms an ionic bond with a sodium cation (Na⁺).
Molecular Structure:
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Chemical Name: Sodium Ethanesulfinate
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Synonyms: Ethanesulfinic acid sodium salt
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Molecular Formula: C₂H₅NaO₂S
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CAS Number: Not definitively assigned or widely indexed.
Comparative Analysis of Physical and Chemical Properties
Due to the absence of specific experimental data for Sodium Ethanesulfinate, the following tables summarize the known properties of the closely related compounds: Sodium Methanesulfinate and Sodium Ethanesulfonate. These tables are intended to provide a reference point for estimating the potential properties of Sodium Ethanesulfinate.
Table 1: Physical Properties of Related Sodium Alkyl-Sulfur Compounds
| Property | Sodium Methanesulfinate | Sodium Ethanesulfonate |
| CAS Number | 20277-69-4[1] | 5324-47-0[2] |
| Molecular Formula | CH₃NaO₂S[3] | C₂H₅NaO₃S[2] |
| Molecular Weight | 102.09 g/mol [3][4] | 132.12 g/mol [2] |
| Appearance | White to light beige crystalline powder[5] | White solid |
| Melting Point | 222-226 °C (decomposes)[5][6] | 267-270 °C (decomposes)[7][8] |
| Boiling Point | 256.4 °C at 760 mmHg[5] | 394.9 °C at 760 mmHg[8] |
| Solubility | Soluble in water; slightly soluble in methanol[5][6] | Soluble in water |
Table 2: Chemical Properties and Reactivity of Related Sodium Alkyl-Sulfur Compounds
| Property | Sodium Methanesulfinate | Sodium Ethanesulfonate |
| Chemical Class | Aliphatic sodium sulfinate[5] | Aliphatic sodium sulfonate |
| Reactivity | Known for its reducing properties and use in organic synthesis, such as in the preparation of sulfonamides.[1] It can undergo conjugate addition to vinyl heterocycles and cross-coupling reactions with aryl boronic acids.[5] | Generally stable and non-reactive under normal conditions. Used as a buffering agent and in the formation of drug salts to improve solubility and stability.[7] |
| Stability | Generally stable under normal conditions, but is air and moisture sensitive (hygroscopic).[1][5] | Stable and non-volatile.[7] |
Potential Experimental Protocols
While specific experimental protocols for Sodium Ethanesulfinate are not available, methodologies for the synthesis and analysis of related sulfinates can be extrapolated.
Synthesis:
A common method for the synthesis of sodium sulfinates involves the reduction of the corresponding sulfonyl chloride.[9] For Sodium Ethanesulfinate, this would theoretically involve the reduction of ethanesulfonyl chloride. Another approach is the reaction of an alkyl halide with a sulfite (B76179) salt.
A generalized experimental workflow for the synthesis of a sodium alkyl sulfinate is depicted below.
Caption: Generalized workflow for the synthesis of Sodium Ethanesulfinate.
Analytical Characterization:
The characterization of Sodium Ethanesulfinate would likely involve a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the ethyl group protons. ¹³C NMR would show peaks for the two carbon atoms of the ethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic strong absorption bands for the S=O and S-O bonds of the sulfinate group.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the ethanesulfinate anion.
Potential Applications in Drug Development
Sulfonate salts are widely utilized in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[10] While there is no specific information on the use of Sodium Ethanesulfinate, sulfinates, in general, are versatile building blocks in organic synthesis for the preparation of various organosulfur compounds.[9]
The logical relationship for considering the use of a sulfinate or sulfonate salt in drug development is outlined in the following diagram.
Caption: Decision pathway for using sulfonate/sulfinate salts in drug development.
Conclusion
References
- 1. CAS 20277-69-4: Sodium methanesulfinate | CymitQuimica [cymitquimica.com]
- 2. Sodium ethanesulphonate | C2H5NaO3S | CID 4192170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]
- 7. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]
- 8. lookchem.com [lookchem.com]
- 9. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 10. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
